1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Overview
Description
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is an aromatic compound with the molecular formula C6H2BrClFNO2 It is characterized by the presence of bromine, chlorine, fluorine, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general synthetic route includes:
Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Halogenation: Sequential introduction of bromine, chlorine, and fluorine atoms through halogenation reactions using respective halogenating agents like bromine, chlorine, and fluorine gases or their compounds under controlled conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and halogenation processes. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro, bromine, and chlorine.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidizing conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or metal hydrides such as lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Substituted Benzene Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
1-Bromo-4-chloro-5-fluoro-2-nitrobenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Agricultural Chemistry: Employed in the development of agrochemicals and pesticides.
Mechanism of Action
The mechanism of action of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene primarily involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups like nitro, bromine, and chlorine makes the benzene ring more susceptible to nucleophilic attack. The compound can form intermediates such as arenium ions during electrophilic aromatic substitution reactions, which then undergo further transformations to yield substituted products.
Comparison with Similar Compounds
- 1-Bromo-2-chloro-4-fluoro-5-nitrobenzene
- 1-Bromo-4-chloro-2-nitrobenzene
- 4-Bromo-1-fluoro-2-nitrobenzene
Comparison: 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is unique due to the specific positioning of its substituents, which influences its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may exhibit different reactivity patterns and selectivity in substitution reactions, making it valuable for specific synthetic applications.
Properties
IUPAC Name |
1-bromo-4-chloro-5-fluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPDXAYILRNZRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679531 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
960000-93-5 | |
Record name | 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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